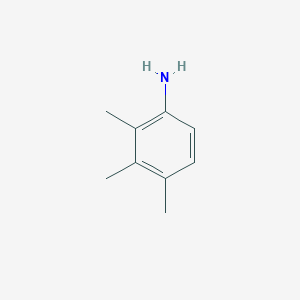

2,3,4-Trimethylaniline

Overview

Description

Synthesis Analysis

The synthesis of 2,3,4-Trimethylaniline and its complexes has been explored through various chemical pathways. Notably, the synthesis of 2,4,6-trimethylaniline complexes of iron carbonyls demonstrates the versatility of this compound in forming stable complexes with transition metals, which could be isolated in high yields and characterized through NMR, IR, and X-ray crystallography, indicating its thermal stability close to melting points (M’thiruaine et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound derivatives, such as triorganotin derivatives, has been investigated through crystal structure determinations, solid-state vibrational, and γ-emission spectroscopic evidence. These studies reveal the existence of more than one tin environment, suggesting different carboxylate coordination modes in the compounds, which underlines the compound's structural versatility (Tzimopoulos et al., 2009).

Chemical Reactions and Properties

The compound's ability to undergo various chemical reactions, including oxidative carbonylation to yield complex organic structures such as 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones, showcases its reactivity and potential for creating pharmacologically active molecules. This reactivity is facilitated by palladium-catalyzed cyclization-alkoxycarbonylation, highlighting the compound's utility in complex organic synthesis (Costa et al., 2004).

Scientific Research Applications

Genotoxicity and DNA Damage : 2,3,4-Trimethylaniline has been studied for its DNA-damaging effects. Research using the alkaline single cell gel electrophoresis ('comet') assay indicated that this compound can cause DNA damage in liver cells of mice. This genotoxicity was also observed in other studies, linking it to potential carcinogenic effects (Przybojewska, 1999).

Interactions with Gut Microbiota : Another area of research has been the role of this compound derivatives in the gut microbiome. Studies have shown that derivatives of this compound, such as Trimethylamine N-oxide (TMAO), are produced by gut microbiota and are associated with increased cardiovascular risks (Wang et al., 2015).

Enzymatic Reactions and Metabolic Studies : Research has also explored the oxidative reactions of this compound by peroxidase, indicating the compound's role in various enzymatic processes (Baker, Holland, & Saunders, 1973).

Potential in Cardiovascular and Renal Diseases : The metabolite Trimethylamine N-oxide (TMAO), derived from this compound, has been linked to cardiovascular and renal diseases. Studies suggest a correlation between elevated plasma TMAO concentrations and adverse cardiovascular events (Zeisel & Warrier, 2017).

Implications in Chronic Diseases : The role of this compound derivatives in chronic diseases, such as atherosclerosis, has been the subject of several studies. These studies indicate the compound's potential in promoting disease progression (Janeiro, Ramírez, Milagro, Martínez, & Solas, 2018).

Safety and Hazards

2,4,6-Trimethylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2,3,4-Trimethylaniline is an organic compound with a molecular formula of C9H13N It’s structurally similar to 2,4,6-trimethylaniline, which is known to be a precursor to dyes . Therefore, it’s plausible that this compound may also interact with similar targets.

Mode of Action

It’s known that 2,4,6-trimethylaniline can undergo oxidation . The oxidation of 2,4,6-Trimethylaniline has been studied, and it was found that the reaction proceeds as a second-order process . The rate constants of one-electron transfer from the 2,4,6-Trimethylaniline molecule to the peroxydisulfate ion were determined . It’s possible that this compound may undergo similar reactions.

Biochemical Pathways

For instance, 2,4,6-Trimethylaniline is known to be a precursor to dyes , suggesting that it may be involved in the biochemical pathways related to dye synthesis.

Pharmacokinetics

For instance, 2,4,6-Trimethylaniline is known to undergo oxidation , suggesting that this compound may also be metabolized in a similar manner.

Result of Action

It’s known that 2,4,6-trimethylaniline can undergo oxidation , suggesting that this compound may also undergo similar reactions, leading to the formation of various products.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oxidation of 2,4,6-Trimethylaniline was found to be temperature-dependent , suggesting that the temperature could also influence the action of this compound. Furthermore, the presence of other substances, such as peroxydisulfate ions, can also influence the reaction .

properties

IUPAC Name |

2,3,4-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIPQCDHACHPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163453 | |

| Record name | 2,3,4-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1467-35-2 | |

| Record name | 2,3,4-Trimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY34EQP4HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

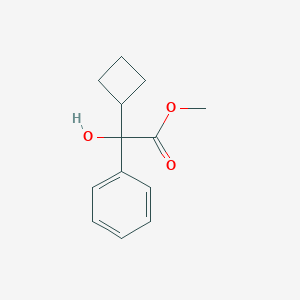

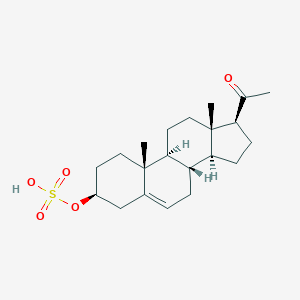

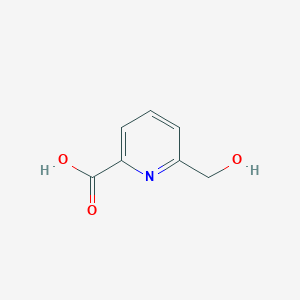

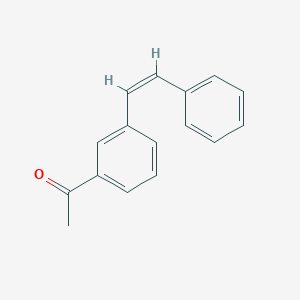

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

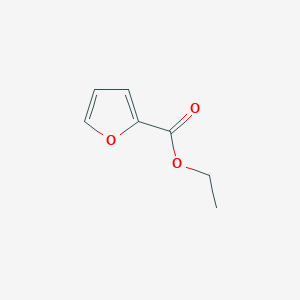

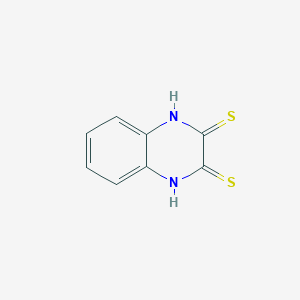

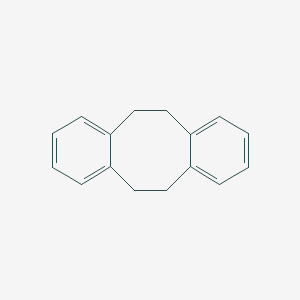

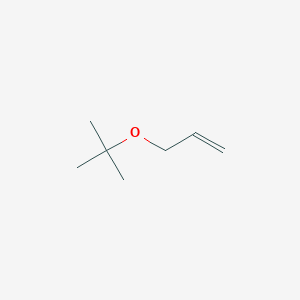

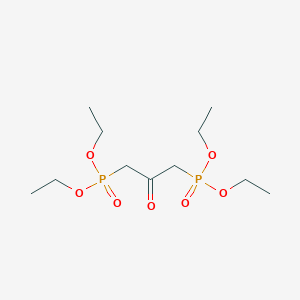

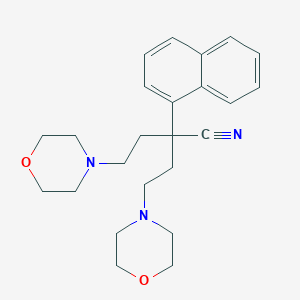

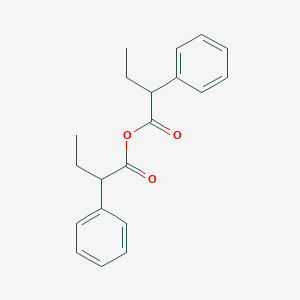

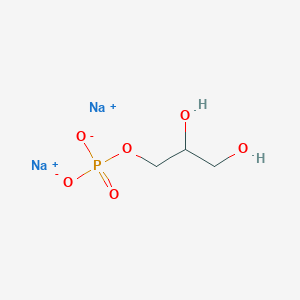

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.